Pent-4-ynoyl chloride, with the molecular formula CHClO, is a reactive organic compound characterized by the presence of a carbon-carbon triple bond and an acyl chloride functional group. This compound is classified as a flammable liquid and vapor, and it poses significant hazards including severe skin burns and eye damage upon contact. It is often utilized in organic synthesis due to its reactivity, particularly in the formation of various chemical derivatives .
The unique properties of pent-4-ynoyl chloride hold promise for applications in material science research.
These reactions highlight the compound's versatility and utility in synthetic organic chemistry .
Pent-4-ynoyl chloride can be synthesized through various methods:
These methods showcase the compound's accessibility for research and industrial applications.
Pent-4-ynoyl chloride has several applications:
The diverse utility of pent-4-ynoyl chloride underscores its importance in synthetic organic chemistry .
Interaction studies involving pent-4-ynoyl chloride primarily focus on its reactivity with nucleophiles. For instance, studies have demonstrated how this compound reacts with primary and secondary amines to form amides effectively. Additionally, its interactions with alcohols yield esters, which are crucial for various synthetic pathways. Understanding these interactions helps chemists design more efficient synthetic routes for complex molecules .
Pent-4-ynoyl chloride shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index | Unique Features |
---|---|---|---|
4-Pentenoyl Chloride | CHClO | 0.95 | Contains a double bond instead of a triple bond |
3-Pentynoic Acid | CHO | 0.85 | Has a carboxylic acid functional group |
Butyryl Chloride | CHClO | 0.81 | Shorter carbon chain; lacks a triple bond |
Propanoyl Chloride | CHClO | 0.81 | Smaller carbon chain; simpler structure |
Hexanoyl Chloride | CHClO | 0.81 | Longer carbon chain; similar acyl chloride nature |
Pent-4-ynoyl chloride is unique due to its specific combination of a terminal alkyne and an acyl chloride functionality, which allows it to participate in distinctive chemical transformations not readily available to other similar compounds .
Pent-4-ynoyl chloride (IUPAC name: 4-pentynoyl chloride) is a linear aliphatic compound with the molecular formula C₅H₅ClO and a molecular weight of 116.54 g/mol. Key identifiers include:
C#CCCC(Cl)=O
The compound features a terminal alkyne group (-C≡CH) and an acyl chloride (-COCl) functional group at the fourth carbon position. Its linear structure enables distinct reactivity patterns compared to branched analogs.
The synthesis of pent-4-ynoyl chloride was first reported in the late 20th century as part of efforts to develop alkynyl acyl chlorides for peptide modification and polymer chemistry. Early methods involved reacting 4-pentynoic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For example:
$$
\text{4-pentynoic acid} + \text{SOCl}2 \rightarrow \text{pent-4-ynoyl chloride} + \text{SO}2 + \text{HCl}
$$
This reaction, conducted under anhydrous conditions, became a standard protocol due to high yields (>80%). Patent JP2005112734A (2005) further advanced production scalability by optimizing Grignard reagent-based routes for precursor synthesis.
Pent-4-ynoyl chloride occupies a niche role among acyl chlorides due to its dual functionality:
Compound | Key Features | Reactivity Differences |
---|---|---|
Pent-4-ynoyl chloride | Alkyne + acyl chloride | Click chemistry, acylation |
4-Pentenoyl chloride | Double bond + acyl chloride | Electrophilic addition |
Butyryl chloride | Shorter chain (C₄) | Limited steric effects |
Hexanoyl chloride | Longer chain (C₆) | Reduced solubility in polar solvents |
Its triple bond enables participation in Huisgen cycloaddition (click chemistry), while the acyl chloride group facilitates nucleophilic substitutions.
Pent-4-ynoyl chloride is pivotal in:
A 2012 study demonstrated its utility in synthesizing iron(III)-biuret complexes for catalytic applications.